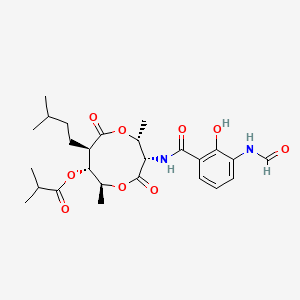
Antimycin A7a
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Antimycin A7a can be synthesized through a series of chemical reactions involving the acylation of 3-(N-formylamino)salicylic acid . The process typically involves the use of specific reagents and conditions to achieve the desired product. For instance, acylation with hexanoic acid can result in the replacement of the N-formyl moiety, leading to the formation of various derivatives .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces species . The fermentation broth is then subjected to various purification processes, including column chromatography, to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Antimycin A7a undergoes several types of chemical reactions, including oxidation, reduction, and substitution . One notable reaction is the N-transacylation reaction, which has been employed for the site-specific functionalization of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hexanoic acid for acylation and various solvents for purification . The conditions often involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives that have been shown to exhibit selective cytotoxicity towards certain cancer cells .
Wissenschaftliche Forschungsanwendungen
Antimycin A7a has a wide range of scientific research applications. In chemistry, it is used as a potent inhibitor of aerobic respiration, making it valuable for studying cellular respiration pathways . In biology, it has been used to investigate the electron transport chain and its role in cellular metabolism . In medicine, this compound has shown promise as an anticancer agent due to its ability to induce apoptosis in cancer cells . Industrially, it is used as a fish poison to remove undesirable fish from lakes and ponds .
Wirkmechanismus
Antimycin A7a exerts its effects by inhibiting complex III of the mitochondrial electron transport chain . It binds to the Qi site of cytochrome c reductase, preventing the reduction of ubiquinone to ubiquinol . This disruption of the Q-cycle leads to a decrease in ATP production and an increase in reactive oxygen species, ultimately inducing apoptosis in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to antimycin A7a include other members of the antimycin family, such as antimycin A1, A2, A3, and A4 . These compounds share a similar structure but differ in the length and branching of their alkyl or acyl substituents .
Uniqueness: What sets this compound apart from its counterparts is its specific binding affinity and the resulting biological activity . Its unique structure allows for selective inhibition of certain cellular pathways, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
197791-88-1 |
|---|---|
Molekularformel |
C26H36N2O9 |
Molekulargewicht |
520.6 g/mol |
IUPAC-Name |
[(2R,3S,6S,7R,8R)-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-8-(3-methylbutyl)-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate |
InChI |
InChI=1S/C26H36N2O9/c1-13(2)10-11-18-22(37-24(32)14(3)4)16(6)36-26(34)20(15(5)35-25(18)33)28-23(31)17-8-7-9-19(21(17)30)27-12-29/h7-9,12-16,18,20,22,30H,10-11H2,1-6H3,(H,27,29)(H,28,31)/t15-,16+,18-,20+,22+/m1/s1 |
InChI-Schlüssel |
ZFUIXKUZSFLVKA-GNEWFCMESA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H](C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |
Kanonische SMILES |
CC1C(C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)CCC(C)C)OC(=O)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















